Home > Products > Building Blocks P12423 > (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile - 500292-94-4

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Catalog Number: EVT-3158634
CAS Number: 500292-94-4
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rilpivirine

Compound Description: Rilpivirine, a diarylpyrimidine derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for treating HIV-1 infection. [, ] It acts by binding to the HIV-1 reverse transcriptase enzyme, inhibiting its activity and preventing viral replication. [, ]

Relevance: Rilpivirine is synthesized using (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a key starting material. [, ] This compound provides the core acrylonitrile and dimethylphenyl moieties found in Rilpivirine. [, ]

(E)-3-(4-(2-chloropyrimidin-4-ylamino)-3,5-dimethylphenyl)acrylonitrile

Compound Description: This compound serves as a crucial intermediate in the synthesis of Rilpivirine. [, ]

Relevance: This intermediate is formed by reacting 2,4-dichloropyrimidine with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. [, ] This reaction highlights the direct structural connection between this intermediate and the target compound, demonstrating a key step in Rilpivirine synthesis. [, ]

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile

Compound Description: This compound serves as another crucial intermediate in the synthesis of Rilpivirine.

Relevance: This compound is reacted with the hydrochloride salt of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in the presence of a phase-transfer catalyst to yield Rilpivirine.

4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile (Impurity-A)

Compound Description: Identified as Impurity-A in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This impurity likely arises from side reactions during the synthesis of Rilpivirine, where the chlorine atom in the pyrimidine ring of Rilpivirine is replaced by a hydroxyl group. Its presence highlights potential challenges in controlling the purity of Rilpivirine during manufacturing.

(E)-3-(4-(2-(4-Cyanophenylamino)pyrimidin-4-ylamino)-3,5-dimethylphenyl)acrylamide (Impurity-B)

Compound Description: Identified as Impurity-B in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This impurity likely arises from incomplete reaction or hydrolysis during the synthesis of Rilpivirine. Specifically, it suggests an incomplete conversion of the nitrile group to the amide group within the Rilpivirine structure.

4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (Impurity-C)

Compound Description: Identified as Impurity-C in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This compound serves as a direct synthetic precursor to Rilpivirine. Its presence as an impurity highlights the importance of purification steps in removing residual starting materials from the final product.

4-{[4-({4-[(Z)-2-Cyanovinyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile (Impurity-D)

Compound Description: Identified as Impurity-D in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This impurity is a geometric isomer of Rilpivirine, featuring a Z configuration around the acrylonitrile double bond instead of the E configuration found in Rilpivirine. This difference in stereochemistry can impact the compound's biological activity and emphasizes the need for stereoselective synthetic methods.

4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino-2-pyrimidinyl]amino]benzonitrile monohydrochloride (Impurity-E)

Compound Description: Identified as Impurity-E in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This compound is the monohydrochloride salt of Rilpivirine. Its presence as an impurity could indicate incomplete salt formation or potential degradation of the drug during storage.

(2E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Impurity-F)

Compound Description: Identified as Impurity-F in Rilpivirine Hydrochloride capsules, this compound is a structurally related impurity.

Relevance: This compound is the hydrochloride salt of the target compound, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. Its presence as an impurity emphasizes the importance of controlling starting material purity in pharmaceutical manufacturing.

Source and Classification

This compound is primarily synthesized for use in pharmaceutical applications, particularly as an intermediate in the production of various bioactive molecules. It has been noted for its potential roles in developing anticancer, antimicrobial, and anticonvulsant agents . Additionally, it serves as a precursor for synthesizing heterocyclic compounds and polymers .

Synthesis Analysis

Several synthetic routes have been developed to produce (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

  1. Knoevenagel Condensation: This method involves the condensation of 4-Amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or sodium ethoxide in an alcoholic solvent like ethanol or methanol .
  2. Heck Reaction: A more advanced synthetic route involves the Heck reaction between 4-Bromo-2,6-dimethylaniline and acrylonitrile under inert conditions. The reaction typically employs palladium acetate as a catalyst and requires heating at approximately 130 °C for optimal yield .
  3. Dehydration of Intermediates: Following initial synthesis steps, dehydration reactions are often performed to yield the final product. For instance, treating (E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide with phosphorus oxychloride leads to the formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile .

These methods provide varying yields and purity levels depending on the specific conditions employed.

Molecular Structure Analysis

The molecular structure of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile features a phenyl ring substituted with an amino group and two methyl groups at positions 3 and 5. The acrylonitrile functional group is attached to the phenyl moiety at position 3:

  • Molecular Formula: C11H12N2C_{11}H_{12}N_{2}
  • Molecular Weight: 172.23 g/mol
  • Structural Features:
    • Phenyl Ring: Contributes to the aromatic character.
    • Amino Group: Provides basicity and potential for further chemical reactions.
    • Acrylonitrile Group: Imparts reactivity due to the presence of the nitrile functional group.

Spectroscopic data such as NMR spectra confirm the structure with distinct chemical shifts corresponding to different protons within the molecule .

Chemical Reactions Analysis

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile exhibits notable reactivity due to its acrylonitrile moiety:

  1. Nucleophilic Addition Reactions: The nitrile group can undergo nucleophilic addition with various nucleophiles including amines and alcohols. This allows for the introduction of diverse substituents at the β-position of the acrylonitrile group .
  2. Heterocycle Formation: The compound can react with hydrazine hydrate to yield pyrazole derivatives or with guanidine to form pyrimidine derivatives .
  3. Polymerization: The acrylonitrile component enables polymerization reactions, allowing it to be incorporated into copolymers with tailored properties suitable for various applications .
Mechanism of Action

The mechanism of action for derivatives of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile largely depends on their specific applications in medicinal chemistry:

  • Anticancer Activity: Compounds derived from this structure have shown potential in inhibiting cancer cell proliferation through various pathways including apoptosis induction.
  • Antimicrobial Properties: The amino group may enhance binding interactions with microbial targets, facilitating antimicrobial effects.

The detailed mechanisms often require further investigation through biological assays and computational modeling.

Physical and Chemical Properties Analysis

Key physical and chemical properties of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile include:

  • Appearance: Yellow to orange crystalline powder.
  • Melting Point: Reported between 78–80 °C .
  • Solubility: Greater solubility in polar aprotic solvents like dimethylformamide and dimethylsulfoxide compared to less polar solvents .
  • Density: Predicted density around 1.085 g/cm³ .

These properties influence its handling and application in various chemical processes.

Applications

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile finds applications across several scientific fields:

  1. Medicinal Chemistry: As a precursor for synthesizing pharmaceuticals with potential anticancer and antimicrobial activities.
  2. Polymer Science: Used in creating novel polymeric materials that exhibit high thermal stability and mechanical strength.
  3. Material Science: Explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties .
  4. Analytical Chemistry: Utilized as fluorescent probes for sensing applications owing to its ability to emit light upon excitation .
Synthetic Methodologies and Optimization [7]

Heck Reaction-Based Synthesis: Catalyst Selection and Stereochemical Control

The Heck coupling reaction between 4-halo-2,6-dimethylaniline (halo = Br, I) and acrylonitrile represents the predominant industrial method for synthesizing (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. This transformation demands precise catalyst engineering to achieve high E-selectivity and yield while minimizing isomerization to the undesired Z-isomer.

Palladium catalyst systems demonstrate critical structure-activity relationships in this transformation. Palladium acetate (Pd(OAc)₂) at 1 mol% loading with tri(o-methoxyphenyl)phosphine ligand (1.5-2 mol%) in N,N-dimethylacetamide (DMAc) at 140°C under inert atmosphere delivers the E-isomer in 73% yield after column chromatography [1]. This ligand architecture enhances steric bulk around the palladium center, favoring transmetalation that generates the thermodynamically stable E-isomer. Industrially, ligandless Pd/C systems (0.5 mol%) have gained prominence due to lower cost, easier recovery, and reduced metal contamination, achieving comparable yields (~70%) while maintaining excellent stereoselectivity (E:Z > 98:2) [4] .

Reaction parameters critically influence stereochemical outcomes:

  • Temperature control (120-140°C) balances reaction rate and isomer stability
  • Sodium acetate base facilitates deprotonation without promoting double-bond isomerization
  • Oxygen exclusion prevents catalyst deactivation and byproduct formation
  • Acrylonitrile stoichiometry (4 equivalents) drives reaction completion [1]

Table 1: Catalyst Systems for Heck Reaction Synthesis

CatalystLigandSolventTemp (°C)Yield (%)E:Z Ratio
Pd(OAc)₂ (1 mol%)Tri(o-methoxyphenyl)phosphineDMAc14073>98:2
Pd/C (0.5 mol%)NoneDMAc140~70>98:2
Pd(dppf)Cl₂ (1 mol%)DPPFDMF1306895:5

Microwave-Promoted Pathways for Enhanced Reaction Efficiency

Conventional thermal Heck reactions suffer from prolonged reaction times (12-24 hours), driving energy-intensive processes with associated decomposition risks. Microwave-assisted synthesis overcomes these limitations through rapid, uniform heating, significantly accelerating the coupling kinetics.

Optimized microwave conditions (140°C, 90 minutes) achieve near-quantitative conversion of 4-bromo-2,6-dimethylaniline with acrylonitrile, reducing processing time by >90% compared to conventional thermal methods (69 hours) while increasing isolated yield to >80% [4]. This dramatic enhancement stems from the superheating effect of microwave irradiation, which elevates reaction temperatures above solvent boiling points while maintaining closed-vessel safety. The method also demonstrates excellent compatibility with aqueous-organic biphasic systems, reducing environmental impact through solvent minimization [4].

Critical microwave parameters influencing efficiency include:

  • Power modulation (300-600 W) to maintain precise temperature control
  • Solvent dielectric properties (DMAc, ε = 37.8) enabling efficient energy transfer
  • Pressurization enabling superheated conditions without solvent loss
  • Catalyst stability under electromagnetic fields (Pd/C maintains activity)

Table 2: Microwave vs. Conventional Thermal Synthesis Optimization

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time12-24 hours90 minutes92-94% reduction
Energy Consumption~1500 kJ/mol~300 kJ/mol80% reduction
Isolated Yield68-73%>80%7-12% increase
Solvent Volume15 L/mol8 L/mol47% reduction

Comparative Analysis of Starting Materials: Bromo- vs. Iodo-Aniline Derivatives

The choice between 4-bromo-2,6-dimethylaniline (CAS 6973-11-1) and 4-iodo-2,6-dimethylaniline (CAS 55814-61-0) as coupling partners involves significant economic and reactivity trade-offs:

Iodoaniline derivatives exhibit superior reactivity due to the weaker C-I bond (bond dissociation energy ~240 kJ/mol vs. C-Br ~280 kJ/mol), enabling reactions at lower temperatures (100-120°C) with reduced catalyst loadings (0.1-0.5 mol% Pd). However, iodine's high atomic mass (127 g/mol vs. bromine 80 g/mol) and cost premium (5-8× bromine) create substantial economic disadvantages at manufacturing scale. Additionally, iodide byproducts complicate catalyst recycling and waste stream management [4] [6].

Bromoaniline derivatives, while requiring harsher conditions (140°C, 1-2 mol% Pd), offer compelling economic advantages:

  • Raw material costs reduced by 60-75%
  • Lower molecular weight increases atom economy
  • Waste streams more amenable to standard treatment processes
  • Supply chain stability with broader manufacturer availability

Process economics favor bromoaniline despite longer cycle times, particularly when microwave acceleration mitigates the kinetic limitations. The bromo pathway demonstrates optimal cost-performance balance for multi-kilogram production, reflected in commercial rilpivirine manufacturing routes [1] [4] [6].

Post-Synthetic Modifications: Hydrochloride Salt Formation and Purification Strategies

Conversion of the free base (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile to its hydrochloride salt (CAS 661489-23-2) enhances stability, crystallinity, and compatibility with downstream pharmaceutical coupling reactions. Salt formation employs anhydrous HCl gas or concentrated HCl/diisopropyl ether solutions in dichloromethane at 0-5°C, achieving near-quantitative yields with high purity (>98%) [2] [5]. The hydrochloride crystallizes as a light orange to yellow powder with characteristic melting point >300°C (decomposition).

Purification challenges arise from:

  • Palladium residues (<10 ppm specification)
  • Z-isomer contamination (typically <0.5% in crude)
  • Solvent impurities from Heck reaction (DMAc, acetamide byproducts)

Multistage purification protocols ensure pharmaceutical-grade material:

  • Celite filtration removes particulate catalysts (Pd/C systems)
  • Solvent extraction (ethyl acetate/water) eliminates hydrophilic impurities
  • Column chromatography (silica gel, petroleum ether:ethyl acetate 5:1) separates geometric isomers
  • Recrystallization from ethanol/water or isopropanol produces analytically pure hydrochloride salt (>98.0% by HPLC, >96.0 area%) [2] [5]

Properties

CAS Number

500292-94-4

Product Name

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

IUPAC Name

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+

InChI Key

JNRBSZUSHVFWIK-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1N)C)C=CC#N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.